STELLITE - 12638-07-2

STELLITE

Catalog Number: EVT-1514026
CAS Number: 12638-07-2
Molecular Formula: C12H10N2O2
Molecular Weight: 0
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Product Introduction

Source and Classification

Stellite alloys are classified as hardfacing materials, which are applied to surfaces to enhance their durability. They are typically produced through various methods such as casting, powder metallurgy, and welding techniques. The development of Stellite alloys dates back to the early 20th century when they were first introduced by Elwood Haynes and his company Haynes International.

Synthesis Analysis

Methods

Stellite alloys can be synthesized using several methods:

  1. Casting: This traditional method involves melting the alloy components and pouring them into molds to solidify.
  2. Powder Metallurgy: This technique involves blending metal powders and compacting them under high pressure before sintering at elevated temperatures to achieve desired properties.
  3. Welding Techniques: Methods such as plasma transferred arc welding and laser cladding are employed to apply Stellite coatings onto various substrates.

Technical Details

  • Plasma Transferred Arc Welding: This method allows for precise control over the heat input and is often used for coating applications due to its ability to produce dense coatings with minimal dilution from the substrate.
  • Laser Cladding: Involves using a laser to melt the surface of a substrate while simultaneously adding Stellite powder, resulting in a strong metallurgical bond.
Molecular Structure Analysis

Structure

The molecular structure of Stellite 6 primarily consists of a solid solution of cobalt with chromium carbides dispersed throughout. The typical microstructure features equiaxed grains with varying sizes depending on the cooling rate during solidification.

Data

  • Chemical Composition: Commonly includes approximately 28% chromium, 4% tungsten, and 1.5% carbon.
  • Phase Composition: Characterized by the presence of α\alpha -cobalt (face-centered cubic) and (Cr, Fe)7_7C3_3 phases.
Chemical Reactions Analysis

Reactions

Stellite alloys can undergo various chemical reactions during processing and application:

Technical Details

The formation of these phases is critical in determining the mechanical properties of Stellite alloys. For instance, the presence of chromium carbides significantly enhances wear resistance.

Mechanism of Action

Process

The mechanism by which Stellite exhibits its desirable properties involves several factors:

  1. Hardness: The presence of hard carbide phases increases resistance to wear.
  2. Oxide Layer Formation: At high temperatures, an oxide layer forms on the surface that protects against further oxidation and wear.
  3. Solid Solution Strengthening: The cobalt matrix provides toughness while allowing for the distribution of hard carbides.

Data

  • Wear Mechanisms: Studies indicate that abrasive wear is predominant at room temperature, while at elevated temperatures (around 300°C), mechanisms such as microploughing become significant.
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 8.5 g/cm³.
  • Melting Point: Around 1300°C (2372°F).

Chemical Properties

  • Corrosion Resistance: Excellent resistance in various environments including acidic and alkaline conditions.
  • Thermal Stability: Maintains mechanical integrity at high temperatures.
Applications

Stellite alloys are widely used in various scientific and industrial applications:

  1. Cutting Tools: Utilized in machining operations due to their hardness and wear resistance.
  2. Aerospace Components: Employed in turbine engines where high-temperature performance is critical.
  3. Medical Devices: Used in surgical instruments due to their biocompatibility and corrosion resistance.
  4. Oil and Gas Industry: Applied in valves and pumps exposed to harsh conditions.
Introduction to Stellite Alloys

Historical Development and Industrial Emergence

Stellite alloys emerged from pioneering metallurgical research conducted by American inventor Elwood Haynes in Kokomo, Indiana. In 1907, Haynes secured U.S. Patent #873,745 for "...a novel metal alloy...to be substituted for mild tempered steel in the manufacturing of edge tools" [1] [4]. This innovation originated from his quest to develop stain-resistant cutlery, but soon revealed far broader industrial potential.

The Deloro Mining & Reduction Company (later Deloro Stellite Company) became Haynes' first commercial partner in 1910, leveraging Ontario's cobalt resources from gold mining operations [1]. During World War I (1914–1918), Stellite revolutionized military manufacturing through its application in aircraft engine components and high-wear machine tools [1] [6]. The 1922 invention of hard-facing technology marked another milestone, enabling weld-deposited Stellite layers to extend machinery service life [1].

Corporate evolution saw the merger of Haynes Stellite and Deloro Stellite in 1979, followed by Kennametal's acquisition in 2012, which rebranded the product line as Kennametal Stellite [1] [4]. Recent advancements include the 2019 commercialization of additively manufactured Stellite components, expanding geometric possibilities for complex wear parts [1].

Definition and Classification of Stellite Alloys

Stellite alloys constitute a family of cobalt-chromium superalloys characterized by complex carbide formations within a cobalt-rich matrix. Formally defined, they are non-magnetic, corrosion-resistant materials engineered to maintain exceptional mechanical properties under mechanical wear, chemical corrosion, and high-temperature conditions (up to 1000°C) [3] [5] [9].

Classification follows a systematic numbering convention denoting compositional and functional specialization:

  • Stellite 6 (R30006): The industry standard for general-purpose wear resistance, containing 27-32% Cr, 3-6% W, and 0.9-1.4% C. It accounts for over 40% of all Stellite applications due to its balanced properties [2] [5] [10].
  • Stellite 21 (R30021): Distinguished by 5-6% molybdenum content, this variant enhances corrosion resistance in chemical processing environments. Its lower carbon content (0.2-0.3%) improves ductility for forming operations [4] [10].
  • Stellite 12 (R30012): Features elevated tungsten (8-10%) and carbon (1.4%) for severe abrasion resistance, commonly applied in rock drilling tools [10].
  • Stellite 3 (R30003): Ultra-high-wear alloy with 11-13% W and 2-3% C, reserved for extreme abrasion applications like pulverizer hammers [6] [10].

Table 1: Classification of Primary Stellite Alloys

Alloy DesignationUNS NumberPrimary Application FocusDistinguishing Composition
Stellite 6R30006General wear resistanceBalanced Cr/W/C
Stellite 21R30021Corrosion resistance5-6% Mo, low carbon
Stellite 12R30012Severe abrasionHigh tungsten (8-10%)
Stellite 3R30003Extreme abrasionHigh carbon (2-3%), high W

Key Chemical Compositions and Role of Constituents

Stellite's exceptional properties derive from precise multi-element formulations, typically comprising 4-6 principal elements beyond cobalt. Each constituent fulfills specific metallurgical functions:

  • Cobalt (Base: 35-68%): Forms the primary matrix, enabling high-temperature phase stability through its FCC crystal structure. Provides inherent galling resistance and maintains strength above 500°C [5] [9] [10].
  • Chromium (25-34%): Imparts corrosion resistance through Cr₂O₃ passive film formation. Acts as the primary carbide former (M₇C₃ carbides) and contributes solid-solution strengthening [3] [10].
  • Tungsten (0-20%)/Molybdenum (0-6%): Provide solid-solution strengthening and enhance carbide volume. Tungsten prioritizes elevated-temperature strength, while molybdenum enhances pitting corrosion resistance [4] [10].
  • Carbon (0.2-3.5%): Controls carbide volume fraction and type. Below 0.3% carbon (e.g., Stellite 21), alloys exhibit improved ductility; above 2% carbon (e.g., Stellite 3), they develop extreme abrasion resistance via M₇C₃ and M₆C carbides [3] [7] [10].
  • Minor Elements (Ni, Si, Mn): Nickel (up to 11.5%) enhances thermal stability in alloys like Stellite 31. Silicon and manganese are minimized (<1.5%) as they can compromise casting fluidity [10].

Table 2: Compositional Range of Key Elements in Stellite Alloys

ElementWeight Percentage RangePrimary Function(s)Impact on Properties
Cobalt35-68%Matrix formationHigh-temperature stability, galling resistance
Chromium25-34%Passivation, carbide formationCorrosion resistance, strength
Carbon0.2-3.5%Carbide precipitationWear resistance, hardness
Tungsten0-20%Solid-solution strengtheningElevated-temperature strength
Molybdenum0-6%Solid-solution strengthening, corrosionPitting resistance, strength

Fundamental Properties: Wear Resistance, Corrosion Resistance, High-Temperature Stability

Wear Resistance

Stellite's signature property arises from hard carbide phases (HV 1500-1800) embedded in a tough cobalt matrix (HV 300-500). During wear, carbides provide abrasion resistance while the matrix absorbs impact energy, inhibiting crack propagation. Stellite 6 exhibits 36-45 HRC hardness with exceptional performance in metal-to-metal sliding scenarios like valve seats [2] [3]. In standardized slurry erosion testing, Stellite 6 demonstrated 8-fold lower wear rates than 13Cr-4Ni steel due to its homogeneous carbide distribution [8].

Corrosion Resistance

Chromium's passivation capability enables outstanding corrosion resistance across diverse environments. Stellite 21 (with molybdenum) exhibits superior pitting resistance in chloride-containing media, making it ideal for marine and chemical processing applications [4] [10]. Testing in boiling sulfuric acid (10% concentration) shows Stellite 6 achieves <0.5 mm/year corrosion rates – outperforming most stainless steels [5] [9].

High-Temperature Stability

Stellite retains >80% room-temperature hardness at 500°C (930°F), significantly outperforming tool steels. This stability originates from thermodynamically stable carbides and cobalt's high melting point (1493°C). Oxidation resistance is maintained through continuous Cr₂O₃ layer formation, protecting substrates up to 1000°C [2] [7]. Applications include exhaust valves (continuous operation at 800°C) and gas turbine seals [4] [7].

Table 3: Comparative Properties of Select Stellite Alloys

PropertyStellite 6Stellite 21Stellite 12
Hardness (HRC)36-4528-3540-48
Tensile Strength (MPa)11958961240
Max Service Temp (°C)500450540
Corrosion ResistanceGood (nitric acid)Excellent (chlorides)Moderate
Impact ToughnessMediumHighLow

Properties

CAS Number

12638-07-2

Product Name

STELLITE

Molecular Formula

C12H10N2O2

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